5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene
Overview
Description
5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene is an organic compound with the molecular formula C11H12ClF. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a pentene chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene typically involves the reaction of 3-chloro-5-fluorobenzene with appropriate alkenylating agents under controlled conditions. One common method involves the use of a Grignard reagent, where 3-chloro-5-fluorobenzene is reacted with a suitable alkenyl magnesium halide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates to ensure consistent product quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator of these targets, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Used in organic synthesis and as a building block for more complex molecules.
3-Chloro-5-fluorophenol: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, combined with the pentene chain, allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-(4-methylpent-4-enyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF/c1-9(2)4-3-5-10-6-11(13)8-12(14)7-10/h6-8H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVSGYDYYOPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC(=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210479 | |
Record name | Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-51-1 | |
Record name | Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.